![molecular formula C13H9FN2O2S B1291000 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1015608-79-3](/img/structure/B1291000.png)

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

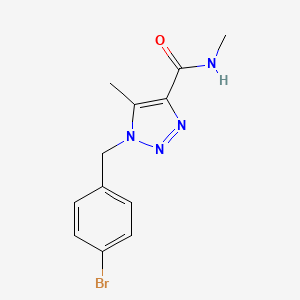

The compound "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine" is a chemical entity that appears to be of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of organotin compounds to produce benzene- and pyridinediboronic acids , and regiospecific annulation reactions to create fluorinated benzofuro[2,3-b]pyridines and related structures . Additionally, a green chemical synthesis approach has been developed for the synthesis of 2-benzenesulfonylpyridine, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide has been determined, providing insights into the planarity of the pyridine moiety and the conformation of the benzenesulfonohydrazide group . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo Suzuki reactions , as well as the formation of Schiff bases, as seen in the synthesis of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide . These reactions are indicative of the types of chemical transformations that the compound "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. For example, the phase behavior of selectively fluorinated compounds has been investigated using differential thermal analysis and polarised light microscopy . The optical properties, such as absorption and emission spectra, have also been reported for certain fluorinated pyridines . These studies provide a foundation for predicting the properties of "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine".

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Compound Development

The compound has been utilized in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones through [3 + 2] cycloaddition reactions, demonstrating good yields and regioselectivity (Gao & Lam, 2008). These reactions expand the toolbox for creating heterocyclic compounds with potential pharmaceutical applications.

Antiviral Research

In antiviral research, derivatives of this compound have been explored for their potential as anti-HIV agents. Specifically, Pyrryl Aryl Sulfones (PASs), synthesized from 1-(2-amino-5-chlorobenzenesulfonyl)-2-ethoxycarbonyl-1H-pyrrole, showed comparable activity to existing treatments like nevirapine at submicromolar concentrations (Silvestri et al., 2002). This research underscores the compound's role in the development of novel therapeutic agents.

Fluorination Techniques

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine showcases the compound's importance in the development of fluorination techniques, offering pathways for creating fluorinated analogs with enhanced biological activity or altered pharmacokinetic properties (Thibault et al., 2003).

GPR119 Agonists for Diabetes and Obesity

The discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as GPR119 agonists highlight the compound's application in treating metabolic disorders such as diabetes and obesity. These novel GPR119 agonists showed promising results in enhancing glucose-dependent insulin secretion and improving metabolic stability (Yu et al., 2014).

Green Chemistry

In the field of green chemistry, the synthesis of 2-benzenesulfonylpyridine and related derivatives emphasizes the compound's role in developing environmentally friendly synthetic methodologies. A novel tandem SNAr/oxidation process was optimized to produce target sulfones with high yield and purity, highlighting the potential for sustainable chemical manufacturing (Trankle & Kopach, 2007).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for this compound are H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Pyrrolopyridine derivatives, including 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, could be further studied for their potential in treating various diseases. For instance, they could be evaluated for their inhibitory effects on enzymes like HNE and FGFRs, which are associated with inflammatory diseases and various types of tumors, respectively .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5-fluoropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQNWSGBQDRMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640126 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1015608-79-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)